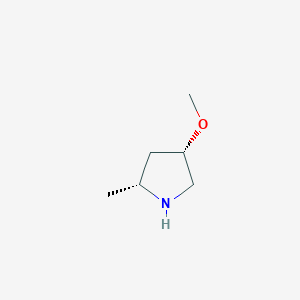
(2R,4S)-4-Methoxy-2-methylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R, 4S)-4-Methoxy-2-methyl-pyrrolidine is a chiral compound with a pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R, 4S)-4-Methoxy-2-methyl-pyrrolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a diastereomerically selective cyclization reaction, which ensures the correct stereochemistry without the need for a separate epimerization step .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
(2R, 4S)-4-Methoxy-2-methyl-pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(2R, 4S)-4-Methoxy-2-methyl-pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism by which (2R, 4S)-4-Methoxy-2-methyl-pyrrolidine exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired biological or chemical outcomes. The exact mechanism can vary depending on the specific application and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
(2R, 4S)-2-(2’-Methyl-3’-hydroxy-5’-hydroxymethylenepyridine-C4’)-5,5-: This compound shares a similar pyrrolidine ring structure but differs in its functional groups and stereochemistry.
2-Isopropyl-4-methyl-1,3-dioxolane, (2R,4S)-: Another compound with similar stereochemistry but a different ring structure.
Uniqueness
(2R, 4S)-4-Methoxy-2-methyl-pyrrolidine is unique due to its specific stereochemistry and the presence of a methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(2R,4S)-4-methoxy-2-methylpyrrolidine |
InChI |
InChI=1S/C6H13NO/c1-5-3-6(8-2)4-7-5/h5-7H,3-4H2,1-2H3/t5-,6+/m1/s1 |
InChI Key |
NEISDEAQLMENHN-RITPCOANSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](CN1)OC |
Canonical SMILES |
CC1CC(CN1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


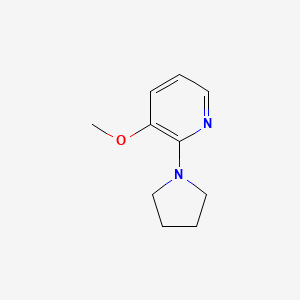
![tert-butyl 5-chlorospiro[3H-furo[2,3-c]pyridine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13904790.png)

![1-[5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]-4-methyl-piperazine](/img/structure/B13904805.png)
![1,1-Dimethylethyl N-(5-methoxypyrazolo[1,5-a]pyridin-3-yl)carbamate](/img/structure/B13904810.png)
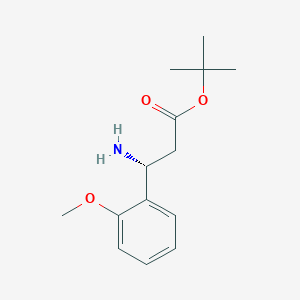
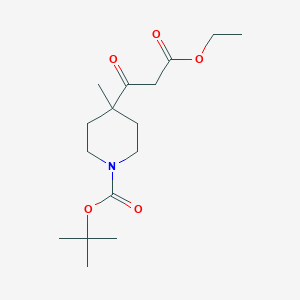
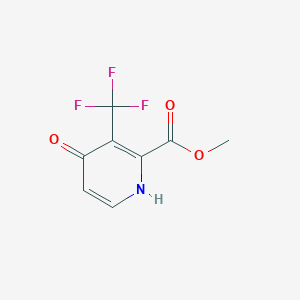
![7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B13904833.png)
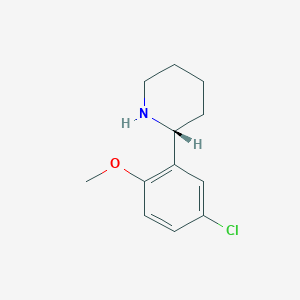
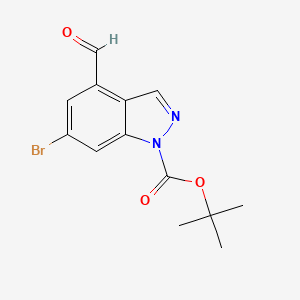
![3-[3-(Tert-butylsulfinylamino)oxetan-3-yl]benzoic acid](/img/structure/B13904839.png)


